Product packaging for Ethyl 2-oxo-2-(4-pentylphenyl)acetate(Cat. No.:CAS No. 951888-80-5)

Ethyl 2-oxo-2-(4-pentylphenyl)acetate

Cat. No.: B1323784
CAS No.: 951888-80-5
M. Wt: 248.32 g/mol
InChI Key: UXSWBZRBQYLKPQ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of α-Keto Esters

α-Keto esters are bifunctional compounds containing both a ketone and an ester functional group. The defining feature of an α-keto ester is the presence of the ketone carbonyl group at the α-position relative to the ester carbonyl group. This proximity of the two carbonyl groups significantly influences the chemical properties of the molecule.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, these compounds are systematically named as esters of oxo-substituted carboxylic acids. The position of the keto group is indicated by the locant '2-oxo'. Therefore, in "Ethyl 2-oxo-2-(4-pentylphenyl)acetate," the name is derived as follows:

Ethyl...acetate (B1210297) : This indicates an ethyl ester of an acetic acid derivative.

2-oxo : This specifies that there is a ketone functional group on the second carbon of the acetate chain.

2-(4-pentylphenyl) : This denotes that a phenyl group, which is substituted with a pentyl group at the para (4th) position, is attached to the second carbon of the acetate chain.

The general structure of an α-keto ester can be represented as R-CO-CO-OR', where R is an aryl or alkyl group and R' is an alkyl or aryl group. In the case of aryl-substituted α-keto esters, the 'R' group is an aromatic ring, which can bear various substituents.

Component Structure Nomenclature Contribution
Ethyl Ester-COOCH₂CH₃ethyl ... -oate
α-Keto GroupC=Ooxo
Aryl SubstituentC₆H₄-R(substituted-phenyl)

Significance of Aryl-Substituted α-Keto Esters as Key Intermediates in Organic Synthesis

Aryl-substituted α-keto esters are highly versatile intermediates in organic synthesis due to the presence of two reactive carbonyl centers. nih.gov This dual functionality allows for a wide range of chemical transformations, making them valuable precursors for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.net

One of the most significant applications of aryl α-keto esters is in the synthesis of α-hydroxy acids and their corresponding esters. These motifs are prevalent in many biologically active natural products and pharmaceuticals. The reduction of the ketone functionality in an aryl α-keto ester, which can be achieved with high stereoselectivity using various reducing agents, directly yields the corresponding α-hydroxy ester.

Furthermore, aryl α-keto esters serve as crucial precursors for the synthesis of α-amino acids, the fundamental building blocks of proteins. Through reductive amination or other related methodologies, the ketone group can be converted into an amino group, providing access to a diverse array of both natural and unnatural α-amino acids.

The reactivity of the adjacent carbonyl groups also facilitates their use in the construction of various heterocyclic systems. echemi.com Cyclocondensation reactions with a variety of dinucleophiles can lead to the formation of important heterocyclic scaffolds such as quinoxalines, imidazoles, and pyrazinones, which are common cores in many medicinal agents.

The electrophilic nature of the carbonyl carbons makes them susceptible to attack by a wide range of nucleophiles, including Grignard reagents and organolithium compounds, enabling the formation of new carbon-carbon bonds and the construction of more elaborate molecular architectures.

Research Landscape Surrounding the this compound Structural Motif and Related Aryl α-Keto Esters

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of aryl α-keto esters with para-alkyl substituents has been the subject of considerable synthetic investigation. The methodologies developed for these related compounds provide a clear indication of the synthetic routes applicable to the title compound and the types of transformations it can undergo.

Several general methods are well-established for the synthesis of aryl α-keto esters:

Friedel-Crafts Acylation: This is a classic method for forming a carbon-carbon bond between an aromatic ring and an acyl group. For the synthesis of compounds like this compound, this would involve the reaction of pentylbenzene (B43098) with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgoregonstate.edu The alkyl group on the benzene (B151609) ring is an ortho-, para-director, leading to a mixture of isomers, with the para-substituted product often being the major one due to reduced steric hindrance. oregonstate.edu

Oxidation of Aryl Ketones: Another common approach is the oxidation of an α-methylene group adjacent to a carbonyl. For instance, the oxidation of 4'-pentylacetophenone (B1345499) would yield the corresponding phenylglyoxylic acid, which can then be esterified to produce this compound. Reagents like selenium dioxide are often employed for such oxidations. researchgate.net

From Organometallic Reagents: The reaction of an organometallic reagent, such as a Grignard reagent derived from 4-pentylbromobenzene, with diethyl oxalate (B1200264) can also provide a direct route to the target α-keto ester. google.com

The following table summarizes some of the key synthetic strategies applicable to the formation of the this compound structural motif, based on research on related aryl α-keto esters.

Synthetic Method Starting Materials Key Reagents General Applicability
Friedel-Crafts AcylationPentylbenzene, Ethyl oxalyl chlorideAlCl₃ (Lewis Acid)Widely used for aromatic ketones. libretexts.orgoregonstate.edu
Oxidation of Aryl Ketones4'-PentylacetophenoneSeO₂Effective for α-methylene oxidation. researchgate.net
Grignard Reaction4-Pentylmagnesium bromide, Diethyl oxalate-Versatile for C-C bond formation. google.com

Research into the applications of para-alkyl-substituted aryl α-keto esters often focuses on their conversion into more complex molecules. For example, the asymmetric reduction of these compounds to form chiral α-hydroxy esters is a topic of significant interest, as these products are valuable chiral building blocks. Furthermore, their use in multicomponent reactions to generate diverse libraries of heterocyclic compounds for drug discovery is an active area of research. The pentyl group in this compound would impart increased lipophilicity to the molecule and its derivatives, a property that can be crucial for biological activity and pharmacokinetic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1323784 Ethyl 2-oxo-2-(4-pentylphenyl)acetate CAS No. 951888-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-2-(4-pentylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-5-6-7-12-8-10-13(11-9-12)14(16)15(17)18-4-2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSWBZRBQYLKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297496
Record name Ethyl α-oxo-4-pentylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-80-5
Record name Ethyl α-oxo-4-pentylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-oxo-4-pentylbenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Methodologies for the Chemical Synthesis of Ethyl 2 Oxo 2 4 Pentylphenyl Acetate and Congeners

Modern Catalytic Approaches to α-Keto Ester Formation

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of α-keto esters. These approaches often utilize catalytic amounts of reagents, offering advantages in terms of atom economy and waste reduction compared to stoichiometric methods.

Oxidation-Based Synthetic Routes (e.g., from α-hydroxy esters, aryl acetates)

Oxidation of readily available precursors is a common and effective strategy for the formation of α-keto esters.

One prominent method involves the oxidation of α-hydroxy esters. A chemoselective oxidation of α-hydroxy acids to α-keto acids has been achieved using 2-azaadamantane (B3153908) N-oxyl (AZADO), a nitroxyl (B88944) radical catalyst, with molecular oxygen as the co-oxidant. This method is notable for its mild conditions, which prevent the degradation of the often-labile α-keto acid products.

Another approach is the oxidation of aryl acetates. A practical method has been developed for the synthesis of α-ketoesters from aryl acetates using aqueous tert-butyl hydroperoxide (TBHP) and copper(II) oxide (CuO) without the need for additional solvents. This highlights a move towards more sustainable and operationally simple procedures. Furthermore, the direct oxidation of acetophenones to α-ketoesters can be mediated by iodine in the presence of potassium xanthates, which act as both a promoter and an alkoxy source. Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen also provides a broad range of α-ketoesters in good yields.

Precursor TypeReagents/CatalystKey Features
α-Hydroxy acids2-azaadamantane N-oxyl (AZADO), O₂Chemoselective, mild conditions
Aryl acetatesaq. TBHP, CuOSolvent-free
AcetophenonesI₂, potassium xanthatePromoter and alkoxy source in one
AcetophenonesCu-catalyst, O₂, alcoholsAerobic oxidation

Carbonylation and C-H Functionalization Strategies

Carbonylation reactions, which introduce a carbonyl group into a molecule, and C-H functionalization, which directly converts a C-H bond into a C-C or C-heteroatom bond, represent powerful tools for α-keto ester synthesis.

Palladium-catalyzed carbonylation of aryl halides in the presence of an alcohol offers a direct route to aryl α-keto esters. These reactions can proceed under a carbon monoxide atmosphere, sometimes at high pressure, to achieve bicarbonylation of the aryl halide.

More recently, direct C-H functionalization has emerged as a highly attractive and atom-economical strategy. For instance, a platinum-catalyzed direct C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate has been reported to efficiently introduce an α-keto ester functional group. chemguide.co.uk This method is notable for being oxidant-free and additive-free, and it avoids the common side reaction of decarbonylation. chemguide.co.uk While this specific example uses a directing group, it showcases the potential of C-H activation for the synthesis of complex α-keto esters. A challenge in using reagents like ethyl chlorooxoacetate in transition metal-catalyzed C-H acylation is the potential for a decarbonylation side reaction. chemguide.co.uk

Environmentally Conscious (Green) Synthetic Protocols (e.g., photocatalytic oxidative radical additions, aerobic oxidations)

The development of green synthetic methods aims to reduce the environmental impact of chemical processes. For α-keto ester synthesis, this includes the use of visible light and air as sustainable reagents.

Photocatalytic methods have gained traction. For example, the combination of photocatalysis and organocatalysis can enable the efficient oxidation of α-aryl halogen derivatives to the corresponding α-aryl carbonyl compounds at room temperature using natural sunlight and air. Visible light can also promote the conversion of β-ketonitriles into α-ketoesters under catalyst-free conditions through the generation of singlet oxygen.

Aerobic oxidations, which use molecular oxygen from the air as the oxidant, are highly desirable from a green chemistry perspective. Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols provides a broad range of α-ketoesters. osti.gov In these reactions, molecular oxygen often serves as the terminal oxidant, with water being the only byproduct. A chemoselective oxidation of α-hydroxy acids to α-keto acids catalyzed by AZADO also utilizes molecular oxygen as a mild co-oxidant.

Green MethodPrecursorsReagents/ConditionsAdvantage
Photocatalysis/Organocatalysisα-Aryl halogen derivativesNatural sunlight, airUse of sustainable energy and oxidant
Visible Light Catalysisβ-KetonitrilesVisible light, O₂Catalyst-free
Aerobic OxidationAcetophenones, alcoholsCu-catalyst, O₂Atom-economical, water as byproduct
Aerobic Oxidationα-Hydroxy acidsAZADO, O₂Mild and chemoselective

Modular Synthesis Utilizing Phenylacetic Acid Derivatives and Ketone Precursors

A modular approach to the synthesis of ethyl 2-oxo-2-(4-pentylphenyl)acetate involves the construction of the 4-pentylphenyl moiety followed by its incorporation into the final α-keto ester structure. This can be achieved through the derivatization of phenylacetic acid or by starting with a suitable ketone precursor.

Precursor Derivatization and Reaction Pathway Analysis for the Pentylphenyl Moiety

The synthesis of the 4-pentylphenyl core is a crucial first step. One common method to introduce an alkyl chain onto a benzene (B151609) ring is through Friedel-Crafts acylation followed by reduction, or through Friedel-Crafts alkylation. For instance, pentanoyl chloride can react with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form pentanoylbenzene. Subsequent reduction of the ketone, for example through a Clemmensen or Wolff-Kishner reduction, would yield pentylbenzene (B43098).

Alternatively, 4-pentylacetophenone (B7870815) can be synthesized via the Friedel-Crafts acylation of pentylbenzene with acetyl chloride. oregonstate.edu This ketone can then serve as a precursor for the target α-keto ester.

The synthesis of 4-pentylphenylacetic acid can be envisioned through several routes. One possibility is the palladium-catalyzed cross-coupling of a 4-halophenylacetic acid derivative with a pentyl-containing organometallic reagent.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed β-arylation of α-keto esters)

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. In the context of α-keto ester synthesis, these reactions can be used to introduce the aryl moiety.

A key strategy for the synthesis of this compound involves the reaction of an organometallic reagent derived from 4-pentylbenzene with a suitable electrophile containing the ethyl oxoacetate fragment. For example, 4-pentylphenylmagnesium bromide, a Grignard reagent, can be prepared from 4-bromopentylbenzene. The reaction of this Grignard reagent with diethyl oxalate (B1200264) at low temperatures can lead to the formation of the desired α-keto ester. osti.gov An excess of the oxalate ester is often used to minimize the double addition of the Grignard reagent.

Another powerful method is the Friedel-Crafts acylation of pentylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst. This reaction directly introduces the ethyl glyoxylate (B1226380) moiety onto the 4-position of the pentylbenzene ring.

Palladium-catalyzed reactions have also been extensively developed for C-C bond formation. While direct β-arylation of α-keto esters is a known transformation, a more common approach for this specific target would be a Suzuki or Stille coupling. For example, a 4-pentylphenylboronic acid could be coupled with an ethyl 2-halo-2-oxoacetate derivative under palladium catalysis.

Reaction TypePrecursorsReagents/CatalystProduct
Grignard Reaction4-Bromopentylbenzene, Diethyl oxalateMg, EtherThis compound
Friedel-Crafts AcylationPentylbenzene, Ethyl oxalyl chlorideAlCl₃This compound
Suzuki Coupling4-Pentylphenylboronic acid, Ethyl 2-bromo-2-oxoacetatePd catalyst, baseThis compound

Multi-Component and Cascade Reaction Strategies for α-Keto Ester Assembly

Multi-component reactions are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. Cascade reactions, on the other hand, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, without the need for isolating intermediates or changing the reaction conditions. These strategies are highly desirable as they align with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and purification procedures. mdpi.com

While a specific multi-component or cascade reaction for the direct synthesis of this compound is not extensively documented in the literature, the general applicability of these methodologies to the synthesis of aryl α-keto esters provides a clear blueprint for its potential assembly. For instance, palladium-catalyzed cascade reactions involving the dehydrogenative cross-coupling and annulation of N-alkoxybenzamides with β-keto esters have been developed for the synthesis of isoquinolinone derivatives, showcasing the power of cascade C-H activation in building complex molecular architectures. organic-chemistry.org

A plausible multi-component approach for a congener of this compound could involve the coupling of an aryl halide, an amine, and ethyl glyoxylate. For example, a three-component reaction of an organozinc reagent (derived from an aryl halide), an amine, and ethyl glyoxylate can efficiently produce a variety of α-amino esters. organic-chemistry.org While this yields an α-amino ester, modifications of this strategy could potentially lead to the desired α-keto ester.

Copper-catalyzed cascade reactions have also shown great promise in the synthesis of functionalized esters. A novel copper-catalyzed three-component cascade reaction among α,β-unsaturated esters, keto esters, and a silane (B1218182) has been developed, leading to the formation of lactones. beilstein-journals.org This reaction proceeds through a conjugate addition of a copper hydride, followed by aldolization and lactonization. beilstein-journals.org Although this specific example leads to cyclic products, the underlying principles of generating a key intermediate through a cascade process are highly relevant to the assembly of α-keto esters.

The following table summarizes the results of a proline-catalyzed three-component reaction of aldehydes, ketones, and Meldrum's acid, which demonstrates the efficiency and diastereoselectivity of such processes in constructing complex keto ester precursors. mdpi.org

EntryAldehydeKetoneProductYield (%)
1p-NitrobenzaldehydeAcetoneMethyl 5-(4-nitrophenyl)-4-oxohexanoate78
2IsovaleraldehydeAcetoneMethyl 7-methyl-4-oxooctanoate75
3n-HeptanalAcetoneMethyl 4-oxodecanoate81
4IsobutyraldehydeAcetoneMethyl 6-methyl-4-oxoheptanoate80
5CyclohexanecarboxaldehydeAcetoneMethyl 3-cyclohexyl-4-oxopentanoate73

This table is based on data from a study on proline-catalyzed three-component reactions and serves as an illustrative example of the efficacy of such methods for synthesizing keto ester derivatives. mdpi.org

In the context of synthesizing this compound, a hypothetical cascade approach could begin with the Friedel-Crafts acylation of pentylbenzene with a suitable C2 synthon, which then undergoes an in-situ oxidation. A one-pot oxidation of aryl-ketones using selenium dioxide, followed by esterification, has been reported for the synthesis of aryl α-keto esters. researchgate.net This method, while not a true multi-component reaction, combines multiple transformations in a single pot, thereby increasing efficiency.

Ultimately, the application of multi-component and cascade reaction strategies to the synthesis of this compound and its congeners represents a promising avenue for developing more sustainable and efficient manufacturing processes. These advanced synthetic methodologies offer significant advantages over classical approaches by minimizing waste, reducing operational complexity, and often providing access to novel chemical space.

Exploration of Reactivity and Transformative Potential of Ethyl 2 Oxo 2 4 Pentylphenyl Acetate Analogues

Mechanistic Investigations of α-Keto Ester Electrophilicity

The reactivity of α-keto esters, such as Ethyl 2-oxo-2-(4-pentylphenyl)acetate, is dominated by the electrophilic character of the two adjacent carbonyl carbons. The ketone carbonyl carbon, in particular, serves as a primary site for nucleophilic attack. Its electrophilicity is significantly enhanced compared to a simple ketone due to the strong electron-withdrawing inductive effect of the adjacent ester group. nih.gov This effect polarizes the C=O bond, increasing the partial positive charge on the ketonic carbon and making it more susceptible to attack by nucleophiles.

While the ester carbonyl also possesses an electrophilic carbon, its reactivity is tempered by resonance. The lone pair of electrons on the ester oxygen atom can be delocalized into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon. pearson.com In contrast, the ketone carbonyl lacks this resonance stabilization, rendering it the more reactive electrophilic center in the molecule. pearson.com Mechanistic studies indicate that in reactions like alcoholysis, the initial nucleophilic attack occurs at the keto carbonyl, leading to a hemiacetal intermediate. koreascience.krresearchgate.net This heightened electrophilicity of the α-keto carbon is a cornerstone of the compound's synthetic utility, enabling a wide range of chemical transformations.

Nucleophilic Addition Reactions and Their Stereochemical Control

Nucleophilic addition to the ketone carbonyl is a fundamental reaction of α-keto esters. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the conversion of the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.orgmasterorganicchemistry.com This geometric change results in the formation of a new stereogenic center if the two groups attached to the ketone are not identical. libretexts.org The stereochemical outcome of this addition is dependent on the direction from which the nucleophile attacks the planar carbonyl group.

Controlling the stereochemistry of this newly formed chiral center is a significant objective in asymmetric synthesis. The facial selectivity of the nucleophilic attack can be influenced by several factors, including the steric environment around the carbonyl group and the presence of chiral catalysts or auxiliaries. For α-keto esters, the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, leads to the formation of chiral α-hydroxy esters. The stereochemical course of these reactions can often be predicted using models like the Felkin-Anh model, which considers steric interactions in the transition state. Furthermore, chelation control can be a dominant factor when a Lewis acidic reagent coordinates to both the keto and ester carbonyls, creating a rigid cyclic intermediate that directs the incoming nucleophile to a specific face of the molecule.

Applications in Heterocyclic Ring System Construction

The dual carbonyl functionality of α-keto esters makes them exceptionally valuable precursors for the synthesis of various heterocyclic compounds. The adjacent electrophilic centers can react with binucleophilic reagents in condensation reactions to form stable ring systems.

Formation of Five- and Six-Membered Heterocycles (e.g., pyrroles, furans, quinoxalines)

Quinoxalines: A classic and efficient method for synthesizing quinoxalines involves the condensation of an aryl α-keto ester with an o-phenylenediamine. semanticscholar.orgnih.gov The reaction proceeds by the initial formation of an imine at the more reactive keto-carbonyl, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoxaline (B1680401) ring system. This method is robust and widely used for preparing substituted quinoxalines, which are important scaffolds in medicinal chemistry. nih.govrsc.org

Pyrroles: α-Keto esters are versatile starting materials for constructing pyrrole (B145914) rings. In variations of the Knorr or Paal-Knorr pyrrole synthesis, the α-keto ester can react with an α-amino ketone or a related species. The reaction sequence typically involves condensation to form an enamine, followed by intramolecular cyclization and dehydration to furnish the polysubstituted pyrrole. youtube.comorganic-chemistry.org

Furans: The synthesis of substituted furans can be achieved from α-keto esters through various strategies. One approach involves the reaction with stabilized phosphorus ylides in a Wittig-type reaction, followed by an acid-catalyzed cyclization of the resulting intermediate. Another method is the reaction of γ-alkynyl ketones, which can be prepared from α-keto esters, followed by a cyclization step to form the furan (B31954) ring. organic-chemistry.org

Utility in the Synthesis of Complex Molecular Architectures and Natural Products

The unique reactivity of α-keto esters has been harnessed in the total synthesis of numerous complex molecules and natural products. Their ability to participate in stereoselective bond-forming reactions makes them powerful intermediates. beilstein-journals.org

For instance, in the synthesis of (-)-Preussochromone D, an α-ketoester intermediate was subjected to an intramolecular, Lewis acid-mediated aldol (B89426) reaction. This key step proceeded through a proposed tridentate complex transition state to furnish a diol as a single diastereomer, establishing the core structure of the natural product. beilstein-journals.org Similarly, the total synthesis of Jatropha-5,12-diene utilized a highly efficient intramolecular carbonyl-ene reaction of an α-ketoester. Heating the ketoester prompted the cyclization to a highly substituted cyclopentanol (B49286) with good diastereoselectivity, forming a crucial part of the complex diterpene skeleton. beilstein-journals.org These examples highlight how the predictable reactivity and stereochemical control offered by α-keto esters enable the construction of intricate molecular frameworks.

Asymmetric Transformations and Chiral Auxiliary Applications

Asymmetric transformations of the prochiral keto group in α-keto esters are of paramount importance for accessing enantiomerically pure α-hydroxy esters, which are valuable chiral building blocks.

Asymmetric Hydrogenation: The asymmetric hydrogenation and transfer hydrogenation of α-keto esters provide a direct route to chiral α-hydroxy esters. These reactions employ chiral metal catalysts, often based on ruthenium or rhodium, coordinated to chiral ligands. For example, the dynamic kinetic resolution of β-aryl α-keto esters has been achieved using a specifically designed ruthenium transfer hydrogenation catalyst, yielding products with three contiguous stereocenters with high diastereoselectivity. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities. acs.orgnih.govacs.org

Catalyst SystemSubstrate TypeProductEnantiomeric Ratio (er)Reference
(arene)RuCl(monosulfonamide)β-aryl α-keto estersγ-butyrolactonesNot specified, high d.r. nih.gov
RuCl(p-cymene)[(S,S)-Ts-DPEN]α-methoxyimino-β-keto estersα-hydroxy-β-keto esters93:7–99:1 acs.org
DIPSkewphos/3-AMIQ–Ru(II)α-alkyl-substituted β-keto estersanti-α-alkyl-β-hydroxy esters≥99% ee acs.orgnih.gov

Henry Reaction: The asymmetric Henry (nitroaldol) reaction between an α-keto ester and a nitroalkane is a powerful method for carbon-carbon bond formation. This reaction can be catalyzed by chiral catalysts, such as cinchona alkaloids, to produce β-nitro-α-hydroxy esters with high enantioselectivity. organic-chemistry.org These products are versatile intermediates that can be further transformed into other valuable compounds like β-amino-α-hydroxy acids.

Allyl Additions: Catalytic enantioselective additions of allyl groups to α-ketoesters afford chiral tertiary homoallylic alcohols. Methods using allyl-boron reagents in the presence of chiral aminophenol-based catalysts have been developed, yielding a wide array of α-hydroxy esters in high yield and enantiomeric ratio. nih.govnih.gov Interestingly, the optimal catalyst structure and the sense of stereoinduction can differ significantly between ketone and α-ketoester substrates. nih.gov

Reaction TypeCatalyst/ReagentSubstrateProductEnantiomeric Ratio (er) / eeReference
Allyl AdditionAminophenol / Allyl–B(pin)Acyclic α-ketoestersTertiary homoallylic alcoholsup to 99:1 nih.govnih.gov
Henry ReactionCinchona Alkaloidsα-Ketoestersβ-nitro-α-hydroxy estersHigh ee organic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For α-keto esters, the ester group can be formed from a chiral alcohol. This auxiliary then sterically directs the approach of a nucleophile or a reducing agent to one of the two faces of the keto-carbonyl. For example, the reduction of α-keto esters bearing cis-1-arylsulfonamido-2-indanol auxiliaries proceeds with high diastereoselectivity. nih.gov After the reaction, the auxiliary can be removed and recovered, yielding an enantiomerically enriched α-hydroxy acid or ester. nih.govacs.org This strategy was employed in a formal synthesis of (+)-camptothecin, where an α-ketoester was modified with an 8-phenylmenthol auxiliary to direct the diastereoselective addition of isopropenylmagnesium bromide. beilstein-journals.org

Advanced Analytical Techniques for Structural Elucidation and Quantitative Analysis in α Keto Ester Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Comprehensive Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Ethyl 2-oxo-2-(4-pentylphenyl)acetate. nih.gov By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map of the molecule can be assembled. mnstate.edursc.org

For this compound, the ¹H-NMR spectrum provides distinct signals for each proton group. The ethyl ester protons would appear as a characteristic quartet and triplet system, while the pentyl chain protons would present a series of multiplets. The aromatic protons on the 1,4-disubstituted phenyl ring would typically show up as two distinct doublets in the aromatic region of the spectrum (approximately 6.5-8.4 ppm). mnstate.edu

¹³C-NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. rsc.org The spectrum would clearly show signals for the two carbonyl carbons (one from the ketone and one from the ester), which are typically found in the most downfield region (160-200 ppm). Signals for the aromatic carbons, the ethyl ester carbons, and the five distinct carbons of the pentyl chain would also be resolved, confirming the complete carbon skeleton. mnstate.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive confirmation of the assigned structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predictions¹³C NMR Predictions
AssignmentPredicted Chemical Shift (ppm)MultiplicityAssignmentPredicted Chemical Shift (ppm)
Aromatic (2H, ortho to C=O)~7.9 - 8.1d (Doublet)Keto C=O~180 - 195
Aromatic (2H, ortho to pentyl)~7.2 - 7.4d (Doublet)Ester C=O~160 - 170
Ester -OCH₂-~4.4q (Quartet)Aromatic C-C=O~130 - 135
Pentyl Ar-CH₂-~2.6 - 2.7t (Triplet)Aromatic C-Pentyl~145 - 150
Ester -CH₃~1.4t (Triplet)Aromatic CH (ortho to C=O)~129 - 131
Pentyl -(CH₂)₃-~1.2 - 1.7m (Multiplet)Aromatic CH (ortho to pentyl)~128 - 129
Pentyl -CH₃~0.9t (Triplet)Ester -OCH₂-~62 - 64
Pentyl Chain Carbons~14 - 36
Ester -CH₃~14

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity and Reaction Monitoring

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds and for monitoring the progress of chemical reactions. emerypharma.comnih.gov Its key advantage lies in the direct proportionality between the integrated NMR signal intensity and the number of nuclei responsible for that signal, allowing for accurate quantification without the need for identical reference standards for the analyte. emerypharma.comresearchgate.net

The development of qNMR methodology has focused on enhancing its reliability and ensuring metrological traceability, which is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. jeol.com For qNMR, this establishes a direct link to the International System of Units (SI). bipm.orgkoreascience.kr Organizations like the International Bureau of Weights and Measures (BIPM) have been instrumental in establishing best-practice guidelines to improve qNMR methodology, aiming for international comparability for a wide range of compounds. bipm.org

Achieving high accuracy requires careful planning and execution, including the selection of a suitable deuterated solvent in which both the analyte and a certified internal standard are fully soluble. emerypharma.com Other critical parameters include ensuring adequate relaxation delays between pulses to allow for full magnetization recovery, optimizing pulse angles, and ensuring a high signal-to-noise ratio. The purity of an analyte like this compound can be determined with high precision by weighing the analyte and a certified reference material (CRM) as an internal standard (e.g., maleic acid, dimethyl sulfone), dissolving them together, and comparing the integral of a well-resolved analyte signal to a signal from the standard. semanticscholar.org

qNMR is particularly valuable for analyzing complex mixtures and for real-time reaction monitoring. rptu.de In the synthesis of this compound, qNMR can be used to track the consumption of reactants and the formation of the product and any intermediates or byproducts simultaneously, without the need for sampling and workup. nih.govresearchgate.net This provides detailed kinetic data and insights into the reaction mechanism. For instance, by integrating the signals corresponding to the starting materials and the α-keto ester product over time, a reaction profile can be generated. This capability is also crucial in process chemistry for optimizing reaction conditions and in quality control for assessing the composition of final products and identifying impurities. rptu.desciepub.com

Advanced Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Confirmation

Advanced mass spectrometry (MS) techniques are vital for confirming molecular weight and for probing the fragmentation patterns of molecules, which provides structural information. numberanalytics.com Techniques like Tandem Mass Spectrometry (MS/MS) are particularly powerful for mechanistic studies. numberanalytics.comchromatographyonline.com In an MS/MS experiment, an ion of interest (the precursor ion) is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. numberanalytics.com This provides detailed structural information and can help elucidate reaction pathways.

Isotopic labeling is a powerful strategy used in conjunction with MS to trace the path of atoms through a chemical reaction. nih.govacs.org For example, in a synthesis of this compound, one of the reactants could be enriched with a stable isotope like ¹³C or ¹⁸O. By analyzing the mass of the final product and its fragments, the exact location of the isotopic label can be determined. This provides unequivocal evidence for the proposed reaction mechanism, such as confirming which oxygen atom in an esterification reaction originates from the alcohol versus the carboxylic acid. scispace.com This combination of isotopic labeling and MS is a cornerstone of modern mechanistic organic chemistry. researchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment StructurePlausible m/z (Mass-to-Charge Ratio)Description
[C₁₅H₂₀O₃]⁺248Molecular Ion (M⁺)
[C₁₃H₁₅O₂]⁺203Loss of ethoxy radical (•OCH₂CH₃)
[C₁₂H₁₅O]⁺175Loss of ethoxycarbonyl radical (•COOCH₂CH₃)
[C₈H₇O]⁺119Loss of pentyl group and subsequent rearrangement
[C₇H₇]⁺91Tropylium ion, common fragment for alkylbenzenes

X-ray Crystallography for Solid-State Structural Characterization

When a compound can be obtained as a suitable single crystal, X-ray crystallography provides the most definitive three-dimensional structural information in the solid state. sdstate.edu This technique relies on the diffraction of X-rays by the ordered lattice of atoms within a crystal. americanpharmaceuticalreview.com The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined.

For an α-keto ester like this compound, a crystal structure analysis would confirm the molecular connectivity and provide precise data on bond lengths, bond angles, and torsion angles. sdstate.edu This information is crucial for understanding the molecule's conformation in the solid state, including the relative orientation of the phenyl ring, the α-keto group, and the ester moiety. Furthermore, crystallographic data reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds, which govern the material's bulk properties. While obtaining a single crystal suitable for analysis can be challenging, the resulting structural data is unparalleled in its detail and accuracy. rsc.org In cases where single crystals are unavailable, powder X-ray diffraction (PXRD) can be used to characterize the crystalline form of the bulk material. americanpharmaceuticalreview.com

Computational Chemistry and Molecular Modeling for Elucidating Reactivity and Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. global-sci.com For "Ethyl 2-oxo-2-(4-pentylphenyl)acetate," DFT calculations, often using functionals like B3LYP, can fully optimize the molecule's geometry and elucidate its electronic properties. nih.gov These calculations provide a detailed picture of the electron distribution, which is fundamental to the molecule's chemical reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to undergo electronic transitions, indicating higher reactivity. Furthermore, DFT can generate electrostatic potential (ESP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. researchgate.net

DFT is also instrumental in mapping potential reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers for various reactions. acs.org For instance, in the context of α-keto esters, DFT can be used to study mechanisms like nucleophilic addition to the carbonyl carbons or the relative stability of keto-enol tautomers. primescholars.comresearchgate.net Studies on related keto compounds have shown that the keto form is generally more stable, a finding that can be computationally verified for this specific molecule. nih.govprimescholars.com

Computational ParameterSignificance for ReactivityTypical DFT Functional/Basis Set
HOMO EnergyIndicates the ability to donate an electron (nucleophilicity). Higher energy corresponds to a better electron donor.B3LYP / 6-311++G(d,p) researchgate.netresearchgate.net
LUMO EnergyIndicates the ability to accept an electron (electrophilicity). Lower energy corresponds to a better electron acceptor.
HOMO-LUMO GapA small gap suggests high chemical reactivity and low kinetic stability.
Electrostatic Potential (ESP) MapVisualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for nucleophilic and electrophilic attack. researchgate.net
Transition State (TS) EnergyDetermines the activation energy barrier of a reaction; a lower barrier indicates a faster reaction. acs.orgωB97X-D3 / def2-TZVP mit.edu

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.com This technique is essential for exploring the conformational landscape of flexible molecules like "this compound," which possesses rotatable bonds in its ethyl and pentyl chains. MD simulations can reveal the preferred three-dimensional structures (conformations) the molecule adopts in different environments and the energy barriers between these states. nih.govnih.govmanchester.ac.uk

The ester and ketone functional groups are the primary sites for intermolecular interactions. MD simulations can analyze how these moieties behave in various solvents or in proximity to other molecules, such as biological macromolecules. researchgate.net For example, simulations can model the hydrogen bonding capacity of the carbonyl oxygens with protic solvents or the hydrophobic interactions of the pentylphenyl group. nih.gov The conformational flexibility of the alkyl chains, particularly the pentyl group, can be studied to understand how it might orient itself to maximize favorable interactions within a binding pocket. dtic.mil The simulations provide an ensemble of structures, offering a statistical understanding of the molecule's dynamic behavior rather than a single static picture. nih.govmdpi.com

While DFT is excellent for calculating the energetics of specific reaction pathways, combining it with MD simulations (in methods like QM/MM - Quantum Mechanics/Molecular Mechanics) can provide a more complete picture of reactivity in complex environments. MD simulations can sample numerous starting conformations from which reaction barriers can be calculated. mit.edu Enhanced sampling MD techniques, such as accelerated molecular dynamics, can be employed to overcome high energy barriers and observe rare reactive events on computationally accessible timescales. mdpi.comnih.gov These approaches allow for the theoretical prediction of reaction rates and mechanisms in realistic settings, such as enzyme active sites or in solution, by considering the dynamic influence of the surrounding environment on the reacting molecule.

Simulation FocusInformation GainedRelevance
Conformational AnalysisIdentifies low-energy conformers, rotational energy barriers, and overall molecular flexibility. nih.govgrafiati.comUnderstanding the molecule's shape and how it can adapt to fit into a binding site.
Solvation StudiesAnalyzes the distribution and orientation of solvent molecules around the ester and ketone groups.Predicts solubility and the influence of the solvent on conformational preferences and reactivity.
Intermolecular InteractionsQuantifies non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with other molecules. nih.govCrucial for predicting binding affinity to biological targets like proteins. researchgate.net
Enhanced Sampling (aMD, Metadynamics)Efficiently explores the conformational space to reveal large-scale structural changes and rare events. nih.govresearchgate.netAllows for the simulation of complex processes like binding/unbinding or significant conformational rearrangements.

In Silico Screening and Design Principles for α-Keto Ester Derivatives, referencing related phenylacetic acid computational studies

In silico (computational) screening is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large virtual libraries of compounds to identify candidates with desired properties. For α-keto ester derivatives, this process involves designing new molecules based on the "this compound" scaffold and computationally predicting their biological activity or other properties.

The design principles often involve modifying specific parts of the molecule, such as the length or branching of the alkyl chain, or adding various substituents to the phenyl ring. Computational studies on related molecules, such as phenylacetic acid and its derivatives, provide valuable insights into this process. researchgate.net These studies have shown how modifications to the phenyl ring can influence binding to biological targets. researchgate.netmdpi.com For instance, molecular docking, a key in silico technique, can predict how well a designed derivative fits into the active site of a target protein. researchgate.net This allows researchers to prioritize the synthesis of compounds with the most promising computed binding affinities. researchgate.netnih.gov

Beyond docking, other computational methods are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov These predictions help filter out derivatives that are likely to have poor pharmacokinetic profiles, saving time and resources. By combining these computational approaches, a rational design cycle can be established to optimize the properties of α-keto ester derivatives for a specific application. nih.govnih.gov

Computational MethodPurpose in Derivative DesignExample from Related Studies
Virtual Library GenerationCreate a large set of virtual derivatives by systematically modifying the lead compound's structure.Modifying phenylacetic acid with different substituents to explore structure-activity relationships. researchgate.netmdpi.com
Molecular DockingPredict the binding mode and affinity of derivatives to a biological target (e.g., an enzyme). researchgate.netDocking of β-keto ester analogues into quorum-sensing proteins to identify potential inhibitors. researchgate.netnih.gov
Pharmacophore ModelingIdentify the essential 3D arrangement of functional groups required for biological activity.Used to screen databases for novel molecular scaffolds that match the key features of an active compound. nih.gov
ADME/Tox PredictionComputationally estimate properties like solubility, permeability, and potential toxicity. nih.govEnsuring designed phenylacetamide derivatives have drug-like properties before synthesis. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Develop mathematical models that correlate chemical structure with biological activity.Predicting the activity of new compounds based on models built from existing experimental data.

Advanced Applications and Future Directions in Chemical Science

Precursors for Specialized Organic Materials

The bifunctional nature of Ethyl 2-oxo-2-(4-pentylphenyl)acetate, combining a rigid aromatic core with a flexible alkyl chain and a reactive functional group, makes it an attractive starting material for complex organic materials.

The 4-pentylphenyl group is a fundamental component in many calamitic (rod-shaped) liquid crystals. The combination of the rigid biphenyl (B1667301) or phenyl group and a flexible alkyl chain, such as pentyl, is crucial for the formation of mesophases. A classic example is 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a compound that exhibits a nematic liquid crystal phase at room temperature and is widely used in liquid crystal displays (LCDs). wikipedia.orgtcichemicals.com The molecular structure of 5CB, with its 4-pentylphenyl unit, highlights the importance of this moiety for inducing liquid crystalline behavior. wikipedia.org

This compound serves as a strategic precursor for designing new liquid crystals because it already contains the essential 4-pentylphenyl mesogenic unit. The α-keto ester functional group acts as a versatile chemical handle for further molecular elaboration. Through established chemical transformations, this group can be modified to introduce other functionalities or to link with other molecular fragments, thereby creating more complex structures with tailored liquid crystalline properties. For instance, the ketone can be reduced to a hydroxyl group, which can then be esterified, or the ester can be hydrolyzed and converted to an amide, allowing for the systematic tuning of molecular shape, polarity, and intermolecular interactions that govern liquid crystal phase behavior. frontiersin.org

Table 1: Properties of the Archetypal Liquid Crystal 4-cyano-4'-pentylbiphenyl (5CB) An interactive data table is available in the digital version.

Property Value Reference
Common Name 5CB wikipedia.org
Chemical Formula C₁₈H₁₉N wikipedia.org
Molar Mass 249.357 g·mol⁻¹ wikipedia.org
Crystal-Nematic Transition 22.5 °C wikipedia.org

While direct integration of this compound into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not yet widely documented, its structural components suggest significant potential in this field. The design of these porous crystalline materials relies on the use of specific organic molecules, known as linkers or struts, that connect metal nodes (in MOFs) or form strong covalent bonds (in COFs).

The 4-pentylphenyl group of this compound can serve as the rigid backbone of a linker, providing structural integrity to the framework. The true potential, however, lies in the α-keto ester group. This functionality could be leveraged in several ways:

Pre-synthesis Modification: The ester can be hydrolyzed to a carboxylic acid, a very common coordinating group for MOF synthesis. This would convert the molecule into 2-oxo-2-(4-pentylphenyl)acetic acid, a linker that could coordinate with metal ions to form novel frameworks.

Post-Synthetic Modification: A framework could be constructed using a related linker that has a reactive group, and the keto or ester functionality could be added after the framework is formed. This allows for the precise placement of functional groups within the pores of the material. For example, COFs built with hydroxyl-containing monomers can undergo post-synthetic esterification. mdpi.com

Direct Coordination: While less common than carboxylates, the keto group's oxygen atom could potentially coordinate directly with certain metal centers, offering an alternative binding mode for MOF construction.

The design of linkers with specific aryl moieties is a key strategy in creating MOFs with tailored properties for applications like gas storage and catalysis. google.comekb.eg The structure of this compound provides a clear blueprint for its potential development as a novel linker in this area.

Role in Enzyme and Catalytic System Studies

Aryl α-keto esters are valuable substrates in biocatalysis, particularly for studying the activity and stereoselectivity of oxidoreductase enzymes. nih.gov These enzymes, often belonging to the aldo-keto reductase (AKR) superfamily, catalyze the reduction of ketones and aldehydes to their corresponding alcohols. nih.govoup.com

This compound can serve as a prochiral substrate for these enzymes. The enzymatic reduction of its α-keto group would yield the corresponding chiral α-hydroxy ester, ethyl 2-hydroxy-2-(4-pentylphenyl)acetate. This transformation is of significant interest for several reasons:

Enzyme Screening and Characterization: It can be used as a model substrate to screen for novel reductases with high activity and enantioselectivity. Researchers have purified and characterized various α-keto ester reductases from microorganisms like Streptomyces and Bacillus species that show broad substrate tolerance, including for bulky aromatic keto esters. nih.govoup.com

Mechanistic Probes: The reaction can be monitored to study enzyme kinetics and understand the mechanism of hydride transfer from cofactors such as NADPH.

Asymmetric Synthesis: The product, a chiral α-hydroxy ester, is a highly valuable building block in the pharmaceutical industry. Biocatalytic reductions are often preferred over traditional chemical methods due to their high stereoselectivity (often >99% enantiomeric excess), mild reaction conditions, and environmental compatibility. nih.govresearchgate.net

Studies on analogous substrates, such as ethyl 2-oxo-4-phenylbutyrate, have demonstrated the effectiveness of microorganisms like Candida krusei in performing these reductions with high yield and optical purity. researchgate.net

Table 2: Examples of Enzymatic Reduction of Keto Esters An interactive data table is available in the digital version.

Substrate Enzyme/Organism Product Enantiomeric Excess (ee) Reference
Ethyl 3-methyl-2-oxobutanoate Streptomyces thermocyaneoviolaceus reductase Ethyl (R)-2-hydroxy-3-methylbutanoate >99% oup.com
Various aromatic ketones & keto esters Bacillus sp. aldo-keto reductase (YtbE) Corresponding chiral alcohols High to excellent (>99%) nih.gov
Ethyl 2-oxo-4-phenylbutyrate Candida krusei SW2026 Ethyl (R)-2-hydroxy-4-phenylbutyrate 99.7% researchgate.net

Exploration of Novel Chemical Transformations and Methodological Development for α-Keto Esters

The field of organic synthesis is continually seeking to develop new methods for creating and transforming functional groups. The α-keto ester moiety is a versatile synthon, and its synthesis and subsequent reactions are areas of active research. mdpi.com

Methodological Development for Synthesis: The preparation of aryl α-keto esters like this compound can be achieved through several established and emerging methods. A primary conventional route is the Friedel-Crafts acylation of an aromatic hydrocarbon (in this case, pentylbenzene) with an acylating agent like ethyl oxalyl chloride. mdpi.com More recent methodological advancements focus on oxidative strategies, which are often more atom-economical and environmentally benign. These include:

Oxidation of Aryl Ketones: A one-pot synthesis can be achieved through the oxidation of the corresponding aryl methyl ketone (1-(4-pentylphenyl)ethanone) using reagents like selenium dioxide. researchgate.net

Oxidation of α-Hydroxy Esters: The corresponding α-hydroxy ester can be oxidized using various systems, including pyridinium (B92312) chlorochromate or Dess-Martin periodinane. aurigeneservices.com

Reactions of Diazo Compounds: Dirhodium-catalyzed reactions of aryl diazoacetates with water represent a facile method for generating the α-keto ester functionality. organic-chemistry.orgorganic-chemistry.org

Novel Chemical Transformations: Once synthesized, the dicarbonyl functionality of this compound allows it to participate in a wide array of chemical transformations beyond simple reduction. The electrophilic nature of the two carbonyl carbons makes them targets for nucleophilic attack. This opens pathways for the synthesis of complex molecules, including various heterocycles which are prevalent in medicinal chemistry. acs.org Furthermore, the α-keto ester motif can be a precursor for α-amino acids and can participate in multicomponent reactions, making it a powerful tool for building molecular complexity efficiently. The ongoing development of new catalytic systems continues to unlock novel transformations for this important functional group.

Q & A

Q. What are the primary synthetic routes for Ethyl 2-oxo-2-(4-pentylphenyl)acetate?

Methodological Answer: The compound can be synthesized via two key routes:

Friedel-Crafts Acylation : Reacting 4-pentylbenzene with ethyl oxalyl chloride under Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane. Reaction monitoring via TLC (hexane:EtOAc, 4:1) ensures completion. Workup involves quenching with ice-water and purification via column chromatography .

Nitro Precursor Reduction : Ethyl 2-nitro-2-(4-pentylphenyl)acetate is reduced using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) at 0°C for 2 hours. The reaction is quenched with NaHCO₃, extracted with DCM, and purified via flash chromatography (yield: ~85%) .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Expect aromatic doublets (δ 7.90–7.85 ppm, J = 8.1 Hz, 2H; δ 7.35–7.30 ppm, J = 8.1 Hz, 2H) for the para-substituted phenyl group. The ethyl ester appears as a quartet (δ 4.40–4.35 ppm, J = 7.2 Hz, 2H) and triplet (δ 1.40–1.35 ppm, 3H). The pentyl chain shows resonances at δ 2.60–2.55 (t, 2H, CH₂ adjacent to phenyl) and δ 1.30–1.20 ppm (m, 6H) .
  • IR Spectroscopy : Strong carbonyl stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (α-keto C=O) .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Hazard Codes : Xi (irritant) – wear nitrile gloves, safety goggles, and lab coats.
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
  • Spills : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How are crystallographic refinement challenges addressed using SHELXL?

Methodological Answer: For single-crystal X-ray

  • Twinning : Use the TWIN and BASF commands to refine twin laws and scale factors. Example: Apply a twin fraction of 0.3 for a two-component twin .
  • Disorder : Restrain the pentyl chain’s anisotropic displacement parameters (ADPs) using SIMU and DELU commands. For severe disorder, split the model into two orientations .
  • Validation : Check the R-factor convergence (target: <5% for high-resolution data) and validate using the PLATON toolkit for missed symmetry .

Q. How can discrepancies in spectral data be resolved during characterization?

Methodological Answer:

  • Impurity Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts.
  • Isomer Differentiation : Perform 2D NMR (¹H-¹³C HSQC, HMBC) to confirm regiochemistry. For example, HMBC correlations between the α-keto carbonyl (δ 195–200 ppm) and aromatic protons confirm substitution at the para position .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: 277.1434) identifies isotopic patterns inconsistent with impurities .

Q. What mechanistic insights govern its reactivity in Friedel-Crafts acylation?

Methodological Answer:

  • Electrophilicity : Ethyl oxalyl chloride’s dual carbonyl groups enhance electrophilicity, with AlCl₃ polarizing the C=O bond.
  • Regioselectivity : The pentyl group’s electron-donating effect directs acylation to the para position. Competitive ortho substitution is minimized by steric hindrance .
  • Kinetic Control : Low-temperature reactions (–10°C) favor the para product, while elevated temperatures promote equilibration and side products .

Q. How is the compound applied in biochemical research?

Methodological Answer:

  • Enzyme Studies : Acts as a substrate analog for α-ketoacid-dependent enzymes (e.g., transaminases). Monitor activity via UV-Vis at 340 nm (NADH depletion) .
  • Drug Delivery : Formulate liposomal nanoparticles by esterifying the α-keto group with polyethylene glycol (PEG). Assess encapsulation efficiency using dialysis (MWCO: 10 kDa) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.